![molecular formula C16H12FN3O3S2 B6531189 2-benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide CAS No. 1021212-95-2](/img/structure/B6531189.png)
2-benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide (2-BSTFC) is a synthetic compound that belongs to the class of sulfonamides. It has been studied extensively as a potential therapeutic agent for a variety of diseases and disorders. This compound has a unique structure that allows it to interact with a variety of biochemical and physiological processes.
Scientific Research Applications
2-benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide has been studied extensively for its therapeutic potential. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 2-benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide has been studied for its potential to inhibit cancer cell growth and treat neurological disorders such as Alzheimer’s disease.
Mechanism of Action
2-benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide acts as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormone-like molecules that are involved in inflammation and other physiological processes. By inhibiting the activity of COX-2, 2-benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide can reduce inflammation and other associated symptoms.
Biochemical and Physiological Effects
2-benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and treat neurological disorders. In addition, 2-benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide has been shown to have anti-bacterial, anti-fungal, and anti-viral properties.
Advantages and Limitations for Lab Experiments
2-benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, it is non-toxic and has a low potential for adverse side effects. However, it has a limited range of applications and is not suitable for use in humans.
Future Directions
There are a number of potential future directions for the use of 2-benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide. It could be used in the development of new drugs for the treatment of inflammatory diseases and cancer. In addition, it could be used to investigate the mechanisms of neurological disorders such as Alzheimer’s disease. Furthermore, it could be used to develop new anti-bacterial, anti-fungal, and anti-viral agents. Finally, it could be used in the development of new diagnostic tools for the early detection of disease.
Synthesis Methods
2-benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-fluorobenzene-sulfonyl chloride with 4-amino-1,3-thiazole-5-carboxylic acid. This reaction produces the desired compound in yields of up to 95%. Other methods for synthesis include the use of aryl halides, aryl bromides, and aryl iodides.
properties
IUPAC Name |
2-(benzenesulfonamido)-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S2/c17-11-6-8-12(9-7-11)18-15(21)14-10-24-16(19-14)20-25(22,23)13-4-2-1-3-5-13/h1-10H,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVWCCFYCDJDMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide |
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